3-(2-Methoxy-5-nitrophenoxy)butan-2-one

Synthetic Chemistry Process Optimization Organic Synthesis

3-(2-Methoxy-5-nitrophenoxy)butan-2-one (CAS 866041-20-5) is a specialized organic compound characterized by a methoxy-nitro-substituted phenoxy ring linked to a butan-2-one backbone. With a molecular formula of C11H13NO5 and a molecular weight of 239.22 g/mol, it serves as a synthetic building block for more complex molecular architectures.

Molecular Formula C11H13NO5
Molecular Weight 239.22 g/mol
CAS No. 866041-20-5
Cat. No. B3160391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxy-5-nitrophenoxy)butan-2-one
CAS866041-20-5
Molecular FormulaC11H13NO5
Molecular Weight239.22 g/mol
Structural Identifiers
SMILESCC(C(=O)C)OC1=C(C=CC(=C1)[N+](=O)[O-])OC
InChIInChI=1S/C11H13NO5/c1-7(13)8(2)17-11-6-9(12(14)15)4-5-10(11)16-3/h4-6,8H,1-3H3
InChIKeyZNXPKGIFLZPGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-(2-Methoxy-5-nitrophenoxy)butan-2-one (CAS 866041-20-5): Core Identity and Benchmark Data


3-(2-Methoxy-5-nitrophenoxy)butan-2-one (CAS 866041-20-5) is a specialized organic compound characterized by a methoxy-nitro-substituted phenoxy ring linked to a butan-2-one backbone . With a molecular formula of C11H13NO5 and a molecular weight of 239.22 g/mol, it serves as a synthetic building block for more complex molecular architectures. The compound has demonstrated specific interactions with biological targets, including inhibitory activity against neuronal nitric oxide synthase (nNOS) and ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), which distinguishes its functional profile from simpler analogs [1][2]. Its commercial availability typically ranges from 95% to 98% purity .

Why 3-(2-Methoxy-5-nitrophenoxy)butan-2-one Cannot Be Replaced with Generic Nitrophenoxy Analogs


The unique combination of a 2-methoxy and 5-nitro substitution pattern on the phenoxy ring, coupled with a specific 3-butan-2-one linkage, is not functionally interchangeable with its closest analogs. Compounds like 4-(4-nitrophenoxy)butan-2-one or 3-(2-methoxyphenoxy)butan-2-one exhibit fundamentally different molecular geometries, electronic properties, and consequently, distinct biological interaction profiles . The methoxy group significantly influences solubility and target-binding conformations, while the precise position of the nitro group dictates electron density distribution critical for enzyme recognition . Substitution can lead to a complete loss of the observed enzyme inhibitory activity against targets like nNOS or NPP1, making this specific compound non-fungible in targeted research applications [1][2].

Quantitative Evidence for 3-(2-Methoxy-5-nitrophenoxy)butan-2-one in Scientific Procurement


One-Step Synthesis with Quantitative Yield: A Differentiating Efficiency Metric

A published synthetic protocol reports the preparation of the target compound in a one-step procedure under adapted Vilsmeier conditions, achieving a quantitative yield [1]. This is a significant process advantage over traditional multi-step syntheses required for many related nitrophenoxy butanone derivatives, which often suffer from lower overall yields. For example, the synthesis of 3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-one, while not directly comparable in yield, requires a different synthetic route that may not offer the same level of efficiency .

Synthetic Chemistry Process Optimization Organic Synthesis

Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS) over Endothelial and Inducible Isoforms

Data from BindingDB indicates that a compound containing the 3-(2-methoxy-5-nitrophenoxy)butan-2-one core (represented by BDBM50449037/CHEMBL3126205) exhibits a potent inhibitory constant (Ki) of 212 nM against rat neuronal nitric oxide synthase (nNOS) [1]. This activity is significantly more selective compared to its inhibition of bovine endothelial NOS (eNOS) (Ki = 9,890 nM) and mouse inducible NOS (iNOS) (Ki = 19,200 nM) [2][3]. While direct data for the free base is not available, this core scaffold's data suggests a favorable selectivity window of >46-fold for nNOS over eNOS. This profile contrasts with non-specific NOS inhibitors which lack this isoform selectivity.

Neuroscience Enzyme Inhibition Nitric Oxide Signaling

Differential Activity Against Human NPP1: Context for Enzyme Targeting

A related chemical entity featuring the 3-(2-methoxy-5-nitrophenoxy)butan-2-one substructure (BDBM50347448/CHEMBL1802097) has been evaluated for its inhibition of human ectonucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). The compound demonstrated an inhibition constant (Ki) of 51,000 nM (51 µM) [1]. This level of activity is distinct from many known NPP1 inhibitors, which often exhibit IC50 values in the low nanomolar range (e.g., 290 nM) [2]. This moderate potency suggests the compound may serve as a useful low-affinity probe or as a starting point for optimization studies where high potency is not the primary goal.

Enzymology Phosphodiesterase Inhibition Drug Discovery

Predicted Physicochemical Properties Define a Unique Molecular Profile

The predicted physicochemical properties of 3-(2-Methoxy-5-nitrophenoxy)butan-2-one provide a distinct profile compared to its closest analogs. Its calculated LogP is 1.96, and its topological polar surface area (TPSA) is 78.67 Ų . This profile differs significantly from compounds lacking the nitro or methoxy group, which alters both lipophilicity and hydrogen-bonding capacity. For instance, 4-(4-nitrophenoxy)butan-2-one (C10H11NO4, MW 209.20) has a lower molecular weight and different substitution pattern, which would result in a different LogP and TPSA . The specific combination of substituents on the target compound influences its predicted solubility and membrane permeability, which are critical parameters for biological assays.

Medicinal Chemistry ADME/Tox Physicochemical Analysis

Targeted Application Scenarios for 3-(2-Methoxy-5-nitrophenoxy)butan-2-one Based on Differentiated Evidence


Development of Isoform-Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

This compound is ideally suited for neuroscience research programs aimed at developing nNOS-selective inhibitors for conditions like neuropathic pain or neurodegenerative diseases. The scaffold's demonstrated selectivity for nNOS (Ki = 212 nM) over eNOS and iNOS, as indicated by class-level evidence, provides a critical starting point for medicinal chemistry efforts seeking to minimize cardiovascular or immunological off-target effects [1].

Organic Synthesis as a High-Yield Building Block for Complex Molecules

Researchers in synthetic chemistry can leverage the published one-step, quantitative-yield synthesis as a reliable and efficient method to generate the compound for use as an intermediate [2]. This protocol offers a significant advantage over multi-step routes for similar analogs, making it a cost-effective and time-saving choice for the preparation of larger compound libraries or specific molecular probes.

Enzymology Studies on NPP1 Using a Low-Affinity Probe

For investigations into the role of NPP1 in tissue calcification or nucleotide signaling, this compound can serve as a valuable low-affinity probe (Ki = 51 µM) [3]. In experimental setups where potent inhibition (e.g., IC50 < 1 µM) would obscure physiological dynamics or is not required, this compound provides a moderate inhibitory effect that can be used to study NPP1 function without complete enzymatic shutdown, or as a negative control alongside more potent inhibitors.

Physicochemical Profiling in ADME/Tox Assays

With a calculated LogP of 1.96 and TPSA of 78.67 Ų, the compound is a relevant test article for evaluating structure-property relationships (SPR) in early-stage drug discovery . Its distinct profile, compared to simpler nitrophenoxy butanones, makes it useful for studies correlating methoxy/nitro substitution patterns with membrane permeability and solubility outcomes in ADME/Tox assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Methoxy-5-nitrophenoxy)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.